molecular formula C11H16O3 B6209541 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2758000-70-1

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Número de catálogo B6209541
Número CAS: 2758000-70-1
Peso molecular: 196.24 g/mol
Clave InChI: LDLMKPLBXIGQDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as OPC-41061, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Aplicaciones Científicas De Investigación

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. DPP-4 inhibitors, such as this compound, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Mecanismo De Acción

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. It has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its specificity for DPP-4, which allows for targeted inhibition of this enzyme without affecting other pathways. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several areas of future research that could be pursued with 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of research could be the development of more potent and selective DPP-4 inhibitors based on the structure of this compound. Finally, further studies are needed to fully understand the long-term effects and safety of this compound in humans.

Métodos De Síntesis

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process that begins with the preparation of the starting material, bicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the formation of the oxan-4-yl moiety through a reaction with oxirane, and subsequent functionalization of the carboxylic acid group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of an oxan-4-yl group onto a bicyclo[1.1.1]pentane-1-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Tetrahydrofuran", "Sodium hydride", "4-Bromotetrahydrofuran" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of the acid.", "4-Bromotetrahydrofuran is added to the reaction mixture and allowed to react with the sodium salt of the acid to form the desired product, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

Número CAS

2758000-70-1

Fórmula molecular

C11H16O3

Peso molecular

196.24 g/mol

Nombre IUPAC

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)

Clave InChI

LDLMKPLBXIGQDH-UHFFFAOYSA-N

SMILES canónico

C1COCCC1C23CC(C2)(C3)C(=O)O

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.